Cyclo(-Arg-Ala-Asp-D-Phe-Cys)

描述

Significance of Cyclic Peptides as Biochemical Probes and Therapeutic Modalities

Cyclic peptides, characterized by their ring-like structure, have garnered significant interest in drug discovery and chemical biology. musechem.com This cyclization confers several advantages over their linear counterparts, including increased stability against enzymatic degradation, enhanced binding affinity and specificity to target molecules, and in some cases, improved cell permeability. musechem.combiomolther.orgaltabioscience.com These properties make them valuable as biochemical tools to study biological processes and as potential therapeutic agents for a range of diseases. biomolther.orgcreative-peptides.com Their ability to mimic or block the interactions of biological molecules makes them attractive candidates for developing new drugs, particularly for targets that have been challenging for traditional small molecules. musechem.comaltabioscience.com

The Integrin Receptor Family and the Arg-Gly-Asp (RGD) Recognition Motif in Cell Adhesion

Integrins are a large family of cell surface receptors that play a crucial role in mediating cell adhesion to the extracellular matrix (ECM) and in cell-to-cell interactions. acs.orgnih.gov These receptors are heterodimers, composed of an α and a β subunit. nih.gov A key recognition sequence for many integrins is the tripeptide motif Arginine-Glycine-Aspartic acid (Arg-Gly-Asp or RGD). nih.govnih.gov This RGD sequence is present in various ECM proteins, such as fibronectin and vitronectin. nih.gov The binding of the RGD motif to integrins is a fundamental process in numerous physiological and pathological events, including cell migration, proliferation, differentiation, and survival. acs.orgnih.gov Eight of the 24 known human integrins recognize this RGD motif. researchgate.netresearchgate.net

Positioning of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) within Cyclic RGD Peptide Research

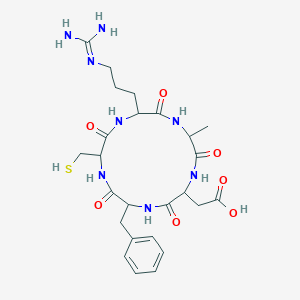

The nomenclature of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) follows the standard conventions for cyclic peptides. iupac.org The "Cyclo" prefix indicates that the peptide chain is circular. The sequence within the parentheses lists the constituent amino acids in order: Arginine (Arg), Alanine (B10760859) (Ala), Aspartic acid (Asp), D-Phenylalanine (D-Phe), and Cysteine (Cys). The "D" before Phenylalanine signifies that it is the D-isomer of the amino acid, in contrast to the more common L-isomers found in proteins. This particular peptide is a pentapeptide, meaning it is composed of five amino acid residues.

Table 1: Comparison of Related Cyclic RGD Peptides

| Compound Name | Sequence | Key Feature | Primary Role in Research |

|---|---|---|---|

| Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | Arg-Gly-Asp-D-Phe-Cys | Contains the RGD motif | High-affinity ligand for certain integrins, used in tumor targeting studies. medchemexpress.comnovoprolabs.com |

| Cyclo(-Arg-Ala-Asp-D-Phe-Cys) | Arg-Ala-Asp-D-Phe-Cys | Contains an RAD motif instead of RGD | Control peptide with reduced integrin binding affinity. bachem.com |

| Cilengitide | Arg-Gly-Asp-D-Phe-Val | Contains the RGD motif | Investigational drug targeting integrins. wikipedia.org |

| Cyclo(-RGDfK) | Arg-Gly-Asp-D-Phe-Lys | Contains the RGD motif | A versatile platform for chemical modification and conjugation. medchemexpress.combachem.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C25H36N8O7S |

|---|---|

分子量 |

592.7 g/mol |

IUPAC 名称 |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C25H36N8O7S/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28) |

InChI 键 |

LPGMHCBATHLBCF-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for Cyclo Arg Ala Asp D Phe Cys and Analogs

General Principles of Cyclic Peptide Synthesis

The creation of cyclic peptides is a cornerstone of medicinal chemistry, offering compounds with high potency and selectivity. lifetein.com The synthesis hinges on two main phases: the assembly of the linear peptide precursor and the subsequent macrocyclization.

Solid-Phase Peptide Synthesis (SPPS) for Linear Precursors

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the linear amino acid sequence that will form the basis of the cyclic peptide. youtube.com This technique involves attaching the C-terminal amino acid to a solid support, typically a resin bead, and then sequentially adding the subsequent amino acids one by one. youtube.com

The process begins by attaching the first amino acid to the resin. pacific.edu Each subsequent amino acid, with its amino group temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is then coupled to the growing peptide chain. pacific.educem.de The Fmoc group is removed before the addition of the next amino acid. pacific.edu This cycle of coupling and deprotection is repeated until the desired linear sequence is fully assembled. pacific.edu Microwave-enhanced SPPS can significantly speed up this process and improve the purity of the resulting linear peptide. cem.decem.com

| Step | Description | Reagents/Conditions |

| Resin Loading | The first amino acid is attached to the solid support. | Rink amide resin |

| Deprotection | The Fmoc protecting group is removed from the N-terminus. | 20% piperidine (B6355638) in DMF |

| Coupling | The next Fmoc-protected amino acid is coupled to the free N-terminus. | DIC, Oxyma Pure |

| Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM, MeOH |

| Cleavage | The completed linear peptide is cleaved from the resin. | TFA/H2O/TIS/DODT |

Cyclization Strategies for Macrocycle Formation

Once the linear peptide has been synthesized and cleaved from the solid support, the next critical step is macrocyclization, the process of forming the cyclic structure. Several strategies can be employed to achieve this.

Head-to-Tail Cyclization Approaches

Head-to-tail cyclization is a common method that involves forming a peptide (amide) bond between the N-terminal amino group and the C-terminal carboxylic acid of the linear precursor. lifetein.comaltabioscience.com This intramolecular reaction can be challenging due to the entropically unfavorable pre-cyclization conformation that the peptide must adopt. altabioscience.com The efficiency of this step is influenced by factors such as the peptide sequence, reaction conditions, and the presence of sterically hindering residues. altabioscience.com To facilitate the cyclization, turn-inducing elements like proline or D-amino acids are often incorporated into the peptide sequence. altabioscience.com The use of specific coupling reagents and careful optimization of reaction conditions are crucial to minimize side reactions like oligomerization. cem.dealtabioscience.com

Disulfide Bond Formation for Macrocyclization

An alternative strategy for cyclization involves the formation of a disulfide bond between two cysteine residues within the peptide chain. nih.gov This method is frequently observed in naturally occurring cyclic peptides. nih.gov The formation of the disulfide bridge is typically achieved through an oxidation reaction, which can be performed while the peptide is still attached to the solid support or after it has been cleaved. nih.govacs.org The pH of the reaction environment is a critical factor, with alkaline conditions promoting the formation of the disulfide bond. nih.gov This method offers a robust way to create a constrained cyclic structure. nih.gov

Advanced Synthetic Approaches in Peptidomimetic Design

To enhance the therapeutic potential of peptides, advanced synthetic approaches are employed to create peptidomimetics with improved properties such as increased stability and conformational rigidity.

Incorporation of D-Amino Acids and Conformationally Constrained Residues

A key strategy in peptidomimetic design is the incorporation of non-natural amino acids, particularly D-amino acids. nih.govpnas.org D-amino acids are the mirror images (enantiomers) of the naturally occurring L-amino acids. pnas.orgnih.gov Their inclusion in a peptide sequence can significantly enhance its resistance to enzymatic degradation by proteases, which are specific for L-amino acids. nih.govnih.gov This increased stability translates to a longer half-life in biological systems. lifetein.com

Chemoselective Ligation Techniques in Cyclic Peptide Construction

Chemoselective ligation reactions are powerful tools for the synthesis of cyclic peptides, as they involve the formation of a covalent bond between two mutually and selectively reactive functional groups in the presence of other unprotected functionalities. acs.orgnih.govsigmaaldrich.com This approach circumvents many of the limitations associated with traditional cyclization methods that rely on standard peptide coupling reagents. acs.orgnih.gov

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a widely used chemoselective method for the synthesis of peptides and proteins. acs.orgnih.gov The reaction occurs between an N-terminal cysteine residue of one peptide segment and a C-terminal thioester of another. nih.gov This process is highly efficient and proceeds in aqueous solution at neutral pH, yielding a native amide bond at the ligation site. nih.gov

For the synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Cys), a linear precursor with an N-terminal cysteine and a C-terminal thioester can be synthesized using solid-phase peptide synthesis (SPPS). The subsequent intramolecular NCL reaction would then yield the desired cyclic peptide. A critical consideration in NCL is the reactivity of the ligation site. While ligation at Gln-Cys and Asn-Cys sites proceeds with minimal side reactions, ligation at Asp-Cys can lead to the formation of a significant amount of a β-linked byproduct. nih.gov This is a crucial factor to consider when designing the synthetic route for Cyclo(-Arg-Ala-Asp-D-Phe-Cys), as the aspartic acid residue is present in the sequence.

Table 1: Byproduct Formation in Native Chemical Ligation at Different Ligation Sites

| Ligation Site | Byproduct Formation | Reference |

|---|---|---|

| -Gln-Cys- | 0.3-0.4% | nih.gov |

| -Asn-Cys- | 0.3-0.4% | nih.gov |

| -Glu-Cys- | Minimal levels | nih.gov |

Thiol-Maleimide Addition

The thiol-maleimide Michael addition is another highly efficient and specific chemoselective ligation technique. nih.govdigitellinc.comnih.gov This reaction involves the rapid and specific reaction of a thiol group (from a cysteine residue) with a maleimide (B117702) group to form a stable thioether bond. nih.govnih.gov The reaction is typically performed at a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophiles like amines. nih.govresearchgate.net

In the context of synthesizing analogs of Cyclo(-Arg-Ala-Asp-D-Phe-Cys), a linear precursor could be synthesized with a cysteine at one terminus and a maleimide-functionalized amino acid at the other. The intramolecular thiol-maleimide cycloaddition would then form the cyclic peptide analog containing a stable thioether linkage. It is important to note that the thiol-maleimide adduct can undergo a rearrangement to a thiazinane structure, particularly at physiological or higher pH. youtube.com This potential side reaction should be considered during the design and execution of the synthesis.

Strategies for Enhancing Cyclization Yields and Purity

One significant challenge in the synthesis of cyclic RGD peptides is the potential for glutarimide (B196013) formation when using glutamic acid for on-resin cyclization. nih.gov The sequence of amino acids can influence the extent of this side reaction, which can be suppressed by incorporating a sterically hindered amino acid adjacent to the glutamic acid residue. nih.gov

For head-to-tail cyclization of RGD peptides, a combination of low reaction temperature and the addition of a chaotropic salt like lithium chloride (LiCl) has been shown to reduce the formation of oligomers and improve the efficiency of the desired intramolecular reaction. jcchems.comuchile.clresearchgate.net The choice of the linear precursor sequence can also significantly impact the outcome, with some sequences favoring the formation of the cyclic monomer while others are more prone to dimerization. researchgate.net

Table 2: Factors Influencing Cyclization Efficiency

| Strategy | Effect | Reference |

|---|---|---|

| Use of sterically hindered adjacent amino acids | Prevents glutarimide formation | nih.gov |

| Low reaction temperature and LiCl addition | Reduces oligomerization, improves yield | jcchems.comuchile.clresearchgate.net |

Analytical Characterization of Synthetic Products

Following synthesis and purification, rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the target cyclic peptide.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides. creative-proteomics.comspringernature.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating the target peptide from impurities based on differences in hydrophobicity. creative-proteomics.com A pure peptide will typically present as a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which can be quantified by integrating the peak areas. lcms.cz

For cyclic peptides, developing a robust HPLC method is crucial for separating the desired product from linear precursors, oligomers, and other side products. waters.com A systematic approach to method development, involving the optimization of parameters such as the mobile phase composition, gradient, and column chemistry, can lead to successful separation of complex mixtures. waters.com The use of advanced column technologies, such as those with MaxPeak High Performance Surfaces, can further improve peak shape and resolution. waters.com

Spectroscopic Methods for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthetic cyclic peptide. shimadzu.comrsc.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to confirm the elemental composition of the molecule. lcms.cznih.gov

Tandem mass spectrometry (MS/MS) is used to obtain sequence information. However, the fragmentation of cyclic peptides in MS/MS is more complex than that of linear peptides because it requires at least two backbone cleavages to generate fragment ions. shimadzu.comrsc.orgproteinmetrics.com This can make spectral interpretation challenging. shimadzu.comnih.gov Despite these complexities, detailed structural information can be obtained by assigning the observed fragment ions to predicted structures. shimadzu.com Specialized software tools have been developed to aid in the annotation and interpretation of tandem mass spectra of cyclic peptides. nih.govresearchgate.netresearchgate.net

Table 3: Common Compound Names

| Compound Name |

|---|

| Cyclo(-Arg-Ala-Asp-D-Phe-Cys) |

| Arginine |

| Alanine (B10760859) |

| Aspartic Acid |

| D-Phenylalanine |

| Cysteine |

| Glutamic Acid |

Conformational Analysis and Structural Elucidation of Cyclo Arg Ala Asp D Phe Cys

Theoretical and Experimental Approaches to Conformational Characterization

The conformational landscape of cyclic peptides is often complex, with a multitude of possible arrangements of the peptide backbone and amino acid side chains. A combination of experimental and computational techniques is typically employed to obtain a comprehensive understanding of the most stable and biologically relevant conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution, providing insights that are highly relevant to their biological environment. For cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Cys), a variety of NMR experiments are utilized to derive structural constraints.

Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental to this process. TOCSY experiments are used to assign the proton resonances to specific amino acid residues within the peptide sequence. Subsequently, NOESY experiments provide information about through-space proximities between protons that are close to each other (typically within 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints.

Additional structural information is gleaned from the measurement of scalar coupling constants (J-couplings), particularly the ³J(HN,Hα) coupling constant, which is related to the phi (Φ) dihedral angle of the peptide backbone through the Karplus equation. Temperature coefficients of the amide proton chemical shifts can also be used to identify protons that are involved in intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations.

While specific NMR data for Cyclo(-Arg-Ala-Asp-D-Phe-Cys) is not extensively available in the public domain, studies on closely related cyclic RGD pentapeptides, such as Cyclo(-Arg-Gly-Asp-D-Phe-Val), have demonstrated the presence of well-defined structures in solution. For these analogs, the collective NMR data typically indicate a backbone conformation characterized by a β-turn and a γ-turn, which are common structural motifs in cyclic pentapeptides core.ac.uk. The presence of a D-amino acid often promotes the formation of a type II' β-turn.

Table 1: Representative NMR Data for a Closely Related Cyclic RGD Pentapeptide

| Parameter | Observation | Structural Implication |

| NOE Restraints | Specific short and medium-range NOEs observed. | Defines the relative orientation of adjacent and non-adjacent amino acid residues. |

| ³J(HN,Hα) Coupling Constants | A mix of large and small coupling constants. | Provides information on the backbone dihedral angles (Φ). |

| Amide Proton Temperature Coefficients | Low values for specific amide protons. | Suggests the involvement of these protons in intramolecular hydrogen bonds, stabilizing the conformation. |

This table is a representation of typical data for analogous compounds due to the limited availability of specific data for Cyclo(-Arg-Ala-Asp-D-Phe-Cys).

Computational Methods in Conformational Analysis (e.g., Molecular Dynamics Simulations, Distance Geometry Calculations)

To complement experimental NMR data and to explore the conformational space more exhaustively, computational methods are indispensable.

Distance Geometry Calculations: This method utilizes the distance restraints obtained from NMR (primarily NOE data) to generate a family of structures that are consistent with the experimental data. The resulting ensemble of structures provides a picture of the conformational flexibility of the peptide in solution.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the peptide's behavior over time. By simulating the movements of all atoms in the peptide and the surrounding solvent molecules, MD can explore the conformational energy landscape, identify stable and metastable conformations, and visualize the transitions between them. These simulations are governed by a force field, which is a set of parameters that describes the potential energy of the system.

For cyclic RGD peptides, MD simulations have been instrumental in refining the structures obtained from NMR data and in understanding the dynamic nature of the peptide's conformation nih.govnih.gov. Techniques such as replica exchange molecular dynamics (REMD) can enhance the sampling of the conformational space, providing a more accurate representation of the conformational ensemble in solution nih.gov. These simulations can predict key structural features, such as the location and stability of β- and γ-turns, and the orientation of the crucial Arg and Asp side chains.

Influence of D-Amino Acid Residues on Peptide Backbone Conformation

The incorporation of a D-amino acid, in this case, D-Phenylalanine, into a peptide sequence has a profound impact on its conformational properties. In a cyclic peptide, the presence of a D-residue introduces a significant constraint on the available backbone dihedral angles, often promoting the formation of specific turn structures that would be less favorable in a peptide composed solely of L-amino acids.

Correlation between Conformational Rigidity and Biological Activity

The biological activity of cyclic RGD peptides is intimately linked to their ability to adopt a specific conformation that is recognized by their target receptors, primarily integrins. A pre-organized, rigid conformation that closely mimics the bound state can lead to higher binding affinity due to a lower entropic penalty upon binding.

The conformational rigidity imparted by the cyclic nature of the peptide and the presence of the D-Phe residue is therefore crucial for the biological activity of Cyclo(-Arg-Ala-Asp-D-Phe-Cys). By restricting the conformational freedom of the peptide, the bioactive conformation is more readily accessible, leading to more potent inhibition of integrin-mediated cell adhesion. Studies on various cyclic RGD peptides have consistently shown that the more conformationally constrained analogs often exhibit higher receptor binding affinities and biological potencies core.ac.uk. The precise spatial arrangement of the charged Arg and Asp side chains, which is dictated by the rigid backbone conformation, is a key factor in the selective recognition by different integrin subtypes.

Integrin Receptor Interactions and Molecular Recognition Mechanisms of Cyclo Arg Ala Asp D Phe Cys

Integrin Receptor Subtype Specificity and Binding Assays

The interaction of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) with integrin receptors is a subject of significant interest, primarily due to the substitution of the canonical glycine (B1666218) (Gly) residue with an alanine (B10760859) (Ala) in the Arg-Gly-Asp (RGD) recognition motif. This substitution has profound effects on the peptide's binding affinity and specificity.

Characterization of Interactions with αvβ3 Integrin

Cyclo(-Arg-Ala-Asp-D-Phe-Cys), often referred to as a RAD peptide, is frequently utilized in research as a negative control in studies involving the αvβ3 integrin. This is because the substitution of glycine with alanine significantly diminishes its binding affinity for this receptor. While the canonical RGD sequence peptides typically exhibit high affinity for αvβ3, with inhibition concentration (IC50) values in the nanomolar range, peptides containing the RAD sequence, such as Cyclo(-Arg-Ala-Asp-D-Phe-Cys), display significantly weaker binding, with IC50 values in the micromolar range. mdpi.com This reduced affinity indicates a less effective interaction with the binding site of the αvβ3 integrin.

Comparative Binding Profiles with Canonical RGD Peptides (e.g., Cyclo(-Arg-Gly-Asp-D-Phe-Cys))

The difference in binding affinity between Cyclo(-Arg-Ala-Asp-D-Phe-Cys) and its canonical counterpart, Cyclo(-Arg-Gly-Asp-D-Phe-Cys), is stark. The latter is a potent ligand for αvβ3 integrin, a receptor that plays a crucial role in angiogenesis and tumor metastasis. The high affinity of the RGD-containing peptide makes it a valuable tool for tumor targeting and imaging. In contrast, the RAD-containing peptide serves as an essential experimental control to confirm that the observed biological effects of the RGD peptide are indeed due to specific integrin binding.

| Compound | Target Integrin | Binding Affinity (IC50) | Reference |

| Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | αvβ3 | Nanomolar (nM) range | General knowledge |

| Cyclo(-Arg-Ala-Asp-D-Phe-Cys) | αvβ3 | Micromolar (µM) range | mdpi.com |

Molecular Basis of Integrin-Ligand Recognition

The molecular basis for the differential recognition of RAD versus RGD sequences by integrins lies in the subtle yet critical structural differences imposed by the amino acid substitution.

Identification of Key Amino Acid Residues for Binding

The Arg-Gly-Asp (RGD) sequence is the primary recognition motif for many integrins, including αvβ3. The arginine residue's guanidinium (B1211019) group forms a salt bridge with an aspartate residue in the integrin binding pocket, while the aspartate of the RGD motif coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. The glycine residue in the canonical RGD sequence is crucial for allowing the necessary backbone conformation for optimal binding. The substitution of this glycine with alanine in Cyclo(-Arg-Ala-Asp-D-Phe-Cys) introduces a methyl group, which creates steric hindrance and alters the peptide's conformational flexibility, thereby impeding its ability to adopt the ideal binding conformation.

Elucidation of Specific Recognition Motifs (e.g., Arg-Ala-Asp vs. Arg-Gly-Asp)

The Arg-Ala-Asp (RAD) sequence is generally considered a non-binding or very weakly binding motif for αvβ3 integrin. The presence of the alanine residue disrupts the precise spatial arrangement of the key arginine and aspartate residues required for high-affinity interaction with the integrin binding pocket. This disruption underscores the high degree of stereochemical specificity of the integrin-ligand interaction.

Computational Docking and Ligand-Receptor Interaction Modeling

Computational studies, such as molecular docking and ligand-receptor interaction modeling, provide valuable atomic-level insights into the binding of cyclic peptides to integrins. While specific docking studies for Cyclo(-Arg-Ala-Asp-D-Phe-Cys) are not extensively published, the principles derived from studies of RGD peptides can be extrapolated to understand the lack of affinity of the RAD analogue.

Prediction of Binding Poses and Interaction Networks

Detailed structural studies, such as X-ray crystallography or high-resolution NMR, for the specific complex of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) with an integrin receptor are not extensively available in the public domain. However, based on the well-established binding patterns of related RGD (Arginine-Glycine-Aspartic acid) peptides, a predictive model of its binding pose and interaction network can be constructed.

It is widely accepted that the Arg-Ala-Asp (RAD) sequence within the cyclic peptide is the primary recognition motif for integrins. The positively charged guanidinium group of the Arginine residue is predicted to form a salt bridge with a negatively charged Aspartic acid residue within the integrin's binding pocket. The Aspartic acid residue of the peptide, in turn, is expected to coordinate with a divalent cation, typically Mg2+ or Mn2+, present in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's β subunit. This coordination is a hallmark of RGD-integrin interactions and is crucial for high-affinity binding.

The Alanine residue in Cyclo(-Arg-Ala-Asp-D-Phe-Cys), replacing the more common Glycine in many RGD peptides, introduces a methyl side chain. This substitution likely influences the peptide's backbone conformation and can lead to specific steric and hydrophobic interactions within the binding pocket, potentially contributing to its binding affinity and selectivity for different integrin subtypes. The D-Phenylalanine and Cysteine residues play a significant role in constraining the cyclic backbone to a specific conformation that optimally presents the RAD sequence for receptor binding. The aromatic ring of D-Phenylalanine can engage in hydrophobic interactions with nonpolar pockets in the receptor, while the Cysteine residue, through the formation of a disulfide bridge in dimeric forms or by itself, contributes to the structural rigidity of the peptide.

Table 1: Predicted Key Molecular Interactions between Cyclo(-Arg-Ala-Asp-D-Phe-Cys) and Integrin Binding Site

| Peptide Residue | Predicted Interacting Integrin Component | Type of Interaction |

| Arginine (Arg) | Aspartic Acid Residue(s) in Integrin | Salt Bridge, Hydrogen Bonds |

| Alanine (Ala) | Hydrophobic Pockets in Integrin | Van der Waals, Hydrophobic Interactions |

| Aspartic Acid (Asp) | Divalent Cation (e.g., Mg2+) in MIDAS | Ionic Coordination, Hydrogen Bonds |

| D-Phenylalanine (D-Phe) | Hydrophobic Pockets in Integrin | Hydrophobic Interactions, π-π Stacking |

| Cysteine (Cys) | - | Intramolecular structural constraint |

Analysis of Binding Site Topography and Conformational Adaptability

The binding site for RGD-containing peptides on integrins is located at the interface of the α and β subunits. The topography of this site is characterized by a cleft where the cyclic peptide can dock. The specificity of binding is determined by the precise shape, charge distribution, and hydrophobicity of this cleft, which varies among different integrin subtypes.

Upon binding of Cyclo(-Arg-Ala-Asp-D-Phe-Cys), both the peptide and the integrin receptor are expected to undergo conformational changes, a phenomenon known as "induced fit." The flexibility of the cyclic peptide allows it to adapt its conformation to optimally fit the binding site. This conformational adaptability is a key determinant of its binding affinity.

Structure Activity Relationship Sar Investigations of Cyclo Arg Ala Asp D Phe Cys Analogs

Impact of Amino Acid Substitutions on Integrin Binding Affinity and Selectivity

The specificity of the interaction between integrin receptors and their ligands is highly dependent on the ligand's amino acid sequence and its three-dimensional presentation. nih.gov For cyclic peptides, substitutions of key residues can lead to dramatic changes in binding affinity and selectivity, providing valuable insights into the pharmacophore.

Analysis of the Glycine (B1666218) to Alanine (B10760859) Substitution in the RGD Motif

The Arg-Gly-Asp (RGD) sequence is a canonical recognition motif for a number of integrins, including αvβ3, αvβ5, and α5β1. nih.gov The glycine residue within this motif is particularly crucial. Its lack of a side chain provides significant conformational flexibility, allowing the peptide backbone to adopt a specific turn structure that is optimal for fitting into the integrin binding pocket.

The substitution of glycine with alanine introduces a methyl group, which sterically hinders the required backbone conformation. This seemingly minor change results in a drastic reduction in binding affinity. Consequently, Cyclo(-Arg-Ala-Asp-D-Phe-Cys), or c(RADfC), is often used in research as a negative control peptide for its highly active counterpart, Cyclo(-Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC).

Studies on other cyclic RGD peptides have quantified this effect. For instance, in a series of cyclic hexapeptides designed to probe integrin selectivity, the replacement of Gly with Ala led to a 100- to 1000-fold reduction in inhibitory activity against the αIIbβ3 integrin. nih.govresearchgate.net This highlights the stringent structural requirements at this position for high-affinity binding.

Table 1: Impact of Glycine to Alanine Substitution on Integrin Binding Affinity

| Peptide | Target Integrin | Relative Inhibitory Activity | Reference |

|---|---|---|---|

| Cyclic RGD Peptides | αIIbβ3 | High | nih.govresearchgate.net |

| Cyclic RAD Peptides | αIIbβ3 | 100-1000 fold lower | nih.govresearchgate.net |

Contribution of D-Phenylalanine to Conformational Constraint and Bioactivity Modulation

The inclusion of a D-amino acid, such as D-Phenylalanine (D-Phe), is a common strategy in peptide design to induce specific secondary structures, like β-turns, and to increase metabolic stability. In cyclic pentapeptides, a D-amino acid in the i+1 position of a turn sequence promotes a well-defined βII'-turn conformation. acs.org This conformational constraint is crucial for pre-organizing the peptide into a bioactive conformation that minimizes the entropic penalty upon binding to the receptor.

The D-Phe residue, with its bulky aromatic side chain, not only helps to lock the backbone into a specific turn but also participates in important hydrophobic interactions within the integrin binding site. The precise orientation of the Arg and Asp side chains, which is dictated by the backbone conformation, is critical for activity. Nuclear Magnetic Resonance (NMR) studies have shown that the distance between the Cβ atoms of the Arg and Asp residues is a key determinant for integrin selectivity. nih.gov The D-Phe residue plays a pivotal role in establishing and maintaining this optimal distance.

Design Principles for Modulating Receptor Affinity and Antagonist/Agonist Profiles

SAR studies on cyclic RGD and RAD peptides have led to several key design principles for tailoring their interaction with integrins:

Cyclization: Constraining a linear peptide into a cyclic structure reduces conformational flexibility. This pre-organization into a bioactive shape enhances binding affinity by lowering the entropic cost of binding and can improve selectivity. nih.gov

RGD Motif Integrity: The core RGD sequence is paramount for high-affinity binding to many integrins. As demonstrated by the Gly to Ala substitution, even small modifications to this motif can abolish activity. nih.govresearchgate.net

Stereochemistry: The strategic incorporation of D-amino acids is a powerful tool to control the peptide's backbone conformation. This allows for "spatial screening," where different turn structures can be systematically explored to find the optimal geometry for a specific integrin subtype. gla.ac.uk

Flanking Residues: Amino acids adjacent to the RGD motif can significantly influence affinity and selectivity. These residues can make secondary contacts with the integrin surface and help to stabilize the bioactive conformation. Hydrophobic residues are often favored in the position following the RGD sequence. nih.gov

Multimerization: Linking multiple cyclic peptide units together can lead to a significant increase in binding affinity, a phenomenon known as the avidity effect. This can be particularly effective for targeting cells with high densities of integrin receptors. nih.gov

These principles guide the development of potent and selective integrin antagonists, which are valuable as research tools and potential therapeutic agents.

Relationship between Conformational Dynamics and Functional Activity in Analogs

The functional activity of cyclic peptide analogs is intrinsically linked to their conformational dynamics in solution. A peptide does not exist as a single static structure but rather as an ensemble of interconverting conformers. The ability of a peptide to adopt and maintain a conformation that is complementary to the receptor's binding site is crucial for its biological function.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are essential tools for studying these dynamics. nih.govfoldingathome.orgacs.org

NMR Spectroscopy: Provides experimental data on the average solution conformation. Measurements like Nuclear Overhauser Effect (NOE) provide inter-proton distance restraints, while coupling constants can define torsional angles. Temperature coefficients of amide protons can identify intramolecular hydrogen bonds that stabilize the structure. nih.govcnr.it These data reveal the preferred conformation and the degree of flexibility in different parts of the peptide.

Molecular Dynamics (MD) Simulations: These computational methods simulate the movement of atoms in the peptide over time, providing a detailed picture of the conformational landscape. nih.govfoldingathome.orgacs.org MD simulations can reveal the different low-energy conformations available to the peptide, the transitions between them, and how structural modifications (like an Ala substitution or the presence of a D-amino acid) alter this landscape.

Studies combining these techniques have demonstrated that highly active antagonists, like certain c(RGDfV) analogs, are "pre-organized" in solution, meaning they predominantly adopt a conformation that is very close to the one required for binding. foldingathome.org This reduces the conformational entropy penalty upon binding, leading to higher affinity. In contrast, less active or inactive analogs, such as c(RADfV), either lack the necessary flexibility to adopt the correct conformation or are locked into a non-bioactive shape. researchgate.net The disorder of the binding site is therefore a critical factor, and flanking residues can affect the energy landscape and transient hydrogen bonding near the RGD site, ultimately influencing peptide binding and potency. nih.gov

Biological Activities and Cellular Mechanisms of Action in Research Models

Modulation of Cellular Adhesion and Integrin-Mediated Signaling Pathways

Integrins are a family of transmembrane receptors that play a pivotal role in cell adhesion to the extracellular matrix and in mediating signal transduction. glpbio.combiorxiv.orgnih.gov The RGD sequence is a key recognition motif for many integrins, and peptides containing this sequence can modulate cell adhesion and signaling. glpbio.com

In research settings, c(RADfC) is employed to confirm the specificity of integrin-mediated cell interactions. For instance, in studies where an RGD-containing peptide is shown to inhibit cell adhesion, the parallel use of c(RADfC) is expected to show no such inhibition. This demonstrates that the effect is due to the specific RGD-integrin binding and not to other, non-specific properties of the peptide. This approach is crucial in validating the targeted nature of RGD-based therapeutic and diagnostic agents.

Effects on Embryonic Stem Cell (ESC) Biology

The study of embryonic stem cells (ESCs) often involves understanding the role of the cellular microenvironment, including the extracellular matrix and the integrins that bind to it, in maintaining pluripotency and directing differentiation.

The expression levels of various integrin subunits in murine embryonic stem cells (mESCs) can change in response to their environment. When studying the effects of RGD-containing peptides on integrin gene expression in mESCs, c(RADfC) is used as a negative control to ensure that any observed changes are a direct result of specific integrin ligation.

In in vitro cultures, the adhesion and aggregation of ESCs are important for their growth and differentiation. Studies may use RGD peptides to modulate these characteristics. The use of c(RADfC) in parallel experiments helps to confirm that any observed changes in cell aggregation or detachment are due to the specific disruption of RGD-dependent cell-matrix or cell-cell interactions.

Preclinical Research Applications in Tumorigenesis Models

Integrins, particularly αvβ3, are often overexpressed on tumor cells and endothelial cells of newly forming blood vessels, making them attractive targets for cancer therapy and imaging. glpbio.combiorxiv.orgnih.gov RGD peptides are widely explored for their ability to target these integrins.

In preclinical models of tumorigenesis, c(RADfC) is used as a control to validate the targeting specificity of RGD-conjugated nanoparticles and imaging agents. acs.orgmsu.edu For example, when an RGD-labeled imaging agent shows high accumulation in a tumor, a parallel experiment with a c(RADfC)-labeled agent should show significantly lower accumulation. acs.org This comparison helps to distinguish between active targeting (RGD-integrin binding) and passive accumulation due to the enhanced permeability and retention (EPR) effect in tumors. This validation is crucial for the development of effective and specific cancer diagnostics and therapeutics.

Investigation of Integrin-Dependent Processes in Tumor Cell Models

The Arg-Gly-Asp (RGD) sequence is a well-established motif that mediates the binding of extracellular matrix proteins to integrins, which are heterodimeric cell surface receptors crucial for cell-cell and cell-matrix interactions. scribd.com Integrins play a significant role in various cellular processes, including cell adhesion, migration, proliferation, and survival. Consequently, they are implicated in pathological conditions such as tumor growth and metastasis.

The substitution of the Glycine (B1666218) (G) residue in the RGD motif with other amino acids, such as Alanine (B10760859) (A), can influence the peptide's binding affinity and selectivity for different integrin subtypes. However, specific studies detailing the investigation of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) in tumor cell models and its precise effects on integrin-dependent processes are not extensively documented in peer-reviewed literature. While it is commercially available for research purposes, detailed findings from such investigations remain largely unpublished. biosynth.com

In the broader context of RGD peptides, the replacement of glycine with either L-alanine or D-alanine in other RGD sequences has been shown to impact biological activity, sometimes resulting in reduced or completely inactive peptides in terms of inhibiting cell adhesion. acs.org This highlights the critical role of the amino acid at this position for integrin recognition and subsequent cellular responses. The specific consequences of the Alanine substitution in Cyclo(-Arg-Ala-Asp-D-Phe-Cys) on tumor cell behavior, such as adhesion, migration, and invasion, await detailed investigation.

Utility as a Targeting Ligand for Nanoparticle Delivery Systems in Oncology Research

RGD peptides are widely explored as targeting ligands for nanoparticle-based drug delivery systems in oncology. By functionalizing nanoparticles with these peptides, therapeutic agents can be selectively delivered to tumor cells and tumor-associated vasculature that overexpress specific integrin subtypes, such as αvβ3. This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing off-target side effects.

Future Directions and Advanced Research Perspectives

Development of Novel Cyclo(-Arg-Ala-Asp-D-Phe-Cys) Variants for Enhanced Specificity

The development of novel peptide variants is a cornerstone of drug discovery and chemical biology. The specificity of cyclic RGD peptides for different integrin subtypes is highly dependent on the amino acid sequence and the conformational constraints imposed by cyclization.

The peptide Cyclo(-Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a well-studied cyclic peptide that exhibits high affinity for the αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic blood vessels. novoprolabs.combiocat.commedchemexpress.com In contrast, Cyclo(-Arg-Ala-Asp-D-Phe-Cys), or c(RADfC), where the glycine (B1666218) (Gly) residue is replaced by alanine (B10760859) (Ala), is often used as a control peptide. bachem.com The substitution of the small, achiral glycine with the bulkier, chiral alanine residue can alter the peptide's conformation and reduce its binding affinity for the target integrin. This highlights the sensitivity of the integrin binding pocket to subtle structural changes.

Researchers create numerous variants by substituting other amino acids in the sequence to probe structure-activity relationships and develop compounds with enhanced or altered specificity. For example, the variant Cyclo(-Arg-Gly-Asp-D-Phe-Val) has also been studied for its ability to block integrin-specific tracer uptake in imaging studies. nih.gov Further modifications involve attaching functional groups or molecules to the peptide scaffold. The variant Cyclo[Arg-Ala-Asp-D-Phe-Lys(Azide)] introduces a lysine (B10760008) residue with an azide (B81097) group, providing a chemical handle for conjugation using click chemistry. mybiosource.com This allows for the attachment of imaging agents, drugs, or other moieties to create targeted molecular probes or therapeutics.

Table 1: Comparison of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) and Related Variants

| Compound Name | Abbreviation | Key Feature | Primary Research Use |

|---|---|---|---|

| Cyclo(-Arg-Ala-Asp-D-Phe-Cys) | c(RADfC) | Alanine substitution for Glycine | Negative control for integrin binding studies bachem.com |

| Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | c(RGDfC) | Canonical RGD sequence | High-affinity αvβ3 integrin binding agent novoprolabs.combiocat.com |

| Cyclo(-Arg-Gly-Asp-D-Phe-Val) | c(RGDfV) | Valine substitution | Integrin antagonist for blocking studies nih.govnih.gov |

| Cyclo[Arg-Ala-Asp-D-Phe-Lys(Azide)] | - | Lysine-azide modification | Chemical conjugation platform mybiosource.com |

Integration of Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Cys) interact with their biological targets requires the integration of sophisticated biophysical techniques. These methods provide insights into the structural, energetic, and dynamic aspects of peptide-protein interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of cyclic peptides in solution. Such studies can reveal preferred conformations and the presence of specific structural features, like cis peptide bonds, which can be critical for biological activity. nih.gov

Positron Emission Tomography (PET) is another key technique. By radiolabeling RGD peptide variants, such as in [18F]Galacto-RGD, researchers can non-invasively visualize and quantify the expression of target integrins in vivo. nih.gov This provides a powerful method for assessing the delivery and target engagement of peptide-based agents in preclinical and clinical settings.

Exploration of Cyclo(-Arg-Ala-Asp-D-Phe-Cys) in Combinatorial Research Platforms and Libraries

Combinatorial chemistry provides a powerful engine for the discovery of new bioactive peptides. americanpeptidesociety.org By creating vast libraries of related compounds, researchers can screen for molecules with desired properties, such as high-affinity binding to a specific biological target.

The synthesis of cyclic peptide libraries can be achieved through methods like split-and-pool synthesis on a solid phase, which allows for the generation of millions of unique peptide sequences simultaneously. americanpeptidesociety.org Biologically-based methods, such as phage display or mRNA display, also enable the creation and screening of large libraries of ribosomally-synthesized peptides. nih.gov In these approaches, the cyclic structure is often formed by introducing cysteine residues at the ends of the peptide sequence to form a disulfide bridge. nih.gov

While Cyclo(-Arg-Ala-Asp-D-Phe-Cys) itself is typically used as a specific control compound, its core structure is representative of the types of molecules included in such libraries. bachem.com By systematically varying the amino acids at each position around the core scaffold, these libraries can be screened to identify novel cyclic peptides with high potency and selectivity for various integrin subtypes. nih.gov This high-throughput approach accelerates the discovery of lead compounds for therapeutic development and new molecular probes for basic research. americanpeptidesociety.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Cyclo(-Arg-Ala-Asp-D-Phe-Cys) |

| Cyclo(-Arg-Gly-Asp-D-Phe-Cys) |

| Cyclo(-Arg-Gly-Asp-D-Phe-Val) |

| Cyclo[Arg-Ala-Asp-D-Phe-Lys(Azide)] |

| [18F]Galacto-RGD |

| Arginine |

| Alanine |

| Aspartic Acid |

| Phenylalanine |

| Cysteine |

| Glycine |

| Valine |

| Lysine |

常见问题

Q. What protocols address batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。